molecular formula C21H17N3O4S B6572342 ethyl 3-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate CAS No. 1021230-96-5

ethyl 3-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate

Cat. No.: B6572342
CAS No.: 1021230-96-5
M. Wt: 407.4 g/mol
InChI Key: FMDQPEISZOPHBZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C21H17N3O4S and its molecular weight is 407.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.09397721 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound is classified as a heterocyclic organic ester and features a complex tricyclic structure that incorporates sulfur and nitrogen atoms. The molecular formula is C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S, which indicates a substantial presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) in its architecture.

PropertyValue
Molecular FormulaC22H24N4O4S
Molecular Weight420.51 g/mol
CAS Number1021231-54-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to bind to certain enzymes or receptors, modulating their activity and influencing various cellular processes.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors to alter signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Synthesis

The synthesis of ethyl 3-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-y}acetamido)benzoate involves multi-step organic reactions that typically include the following stages:

  • Formation of the Tricyclic Core : Utilizing precursors that contain sulfur and nitrogen.
  • Acetylation : Introduction of the acetamido group.
  • Esterification : Formation of the benzoate moiety.

These steps often require careful optimization to enhance yield and purity.

Biological Studies and Case Reports

Research into the biological activity of ethyl 3-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-y}acetamido)benzoate has yielded promising results:

  • Antimicrobial Studies : Laboratory studies have indicated that the compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
    • Case Study : A recent study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Cytotoxicity Assessments : Evaluations using various cancer cell lines have demonstrated that the compound may induce apoptosis in cancer cells through caspase activation pathways.
    • Case Study : In vitro assays on human breast cancer cells showed a reduction in cell viability by over 50% at concentrations above 50 µM after 48 hours of treatment.

Properties

IUPAC Name

ethyl 3-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-2-28-21(27)13-6-5-7-14(10-13)23-17(25)11-24-12-22-18-15-8-3-4-9-16(15)29-19(18)20(24)26/h3-10,12H,2,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDQPEISZOPHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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